molecular formula C19H19ClFN3O2S B2650911 3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 2034327-89-2

3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2650911
CAS No.: 2034327-89-2
M. Wt: 407.89
InChI Key: VOOMFKGBGZJOIR-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a pyrazole ring and a sulfonamide group, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-4-phenyl-1H-pyrazole can be prepared by reacting phenylhydrazine with acetylacetone under acidic conditions.

    Alkylation: The pyrazole derivative is then alkylated using an appropriate alkyl halide, such as 2-chloroethylamine, to introduce the ethyl group.

    Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzene ring.

    Oxidation and Reduction: The pyrazole ring and sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s biological activity.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Hydrolysis Products: Hydrolysis typically yields the corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential antimicrobial properties can be explored. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for developing new antibiotics.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in designing drugs targeting specific enzymes or receptors. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide likely involves the inhibition of enzyme activity. Sulfonamides typically act by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its use in treating urinary tract infections.

Uniqueness

Compared to these compounds, 3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide features a unique pyrazole ring and additional substituents that may confer distinct biological activities and chemical properties. This uniqueness could potentially lead to new applications and improved efficacy in various fields.

Properties

IUPAC Name

3-chloro-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2S/c1-13-19(15-6-4-3-5-7-15)14(2)24(23-13)11-10-22-27(25,26)16-8-9-18(21)17(20)12-16/h3-9,12,22H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOMFKGBGZJOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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